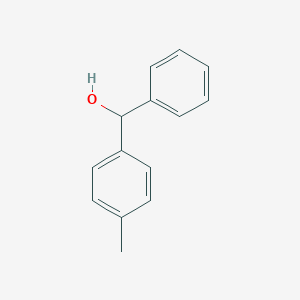

4-Methylbenzhydrol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHASOVONMUHDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871846 | |

| Record name | Benzenemethanol, 4-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-63-1 | |

| Record name | 4-Methylbenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-methyl-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methyl-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-p-tolylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Transformations

Classical and Modern Synthetic Routes to 4-Methylbenzhydrol

The preparation of this compound is well-documented, with primary routes originating from its corresponding ketone, 4-methylbenzophenone (B132839).

The conversion of 4-methylbenzophenone to this compound is a straightforward reduction of a ketone to a secondary alcohol. This can be accomplished through catalytic hydrogenation or with the use of various chemical reducing agents.

Catalytic hydrogenation involves the reaction of 4-methylbenzophenone with hydrogen gas in the presence of a metal catalyst. Various catalytic systems have been developed for this transformation. Ruthenium-based catalysts, for instance, have demonstrated high efficacy. In one study, a ruthenium complex was used to prepare this compound, achieving a 97% yield. rsc.org Another approach involves using a lead-poisoned palladium catalyst, commonly known as Lindlar catalyst, for the hydrogenation process. justia.com Raney Nickel-Aluminum alloys have also been employed for the reduction of benzophenones in water, which can be extended to substituted derivatives like 4-methylbenzophenone. academie-sciences.fr Furthermore, patented processes describe the use of transition metal complexes in combination with a base and an optically active diamine for the asymmetric hydrogenation of benzophenone (B1666685) compounds to produce optically active benzhydrols. google.com

Table 1: Catalytic Hydrogenation Systems for this compound Synthesis

| Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Ruthenium Complex | 4-Methylbenzophenone | This compound | 97% | rsc.org |

| Lead-Poisoned Palladium (Lindlar) | 4-Methylbenzophenone | This compound | - | justia.com |

| Raney Ni-Al Alloy | 4-Methylbenzophenone | This compound | High | academie-sciences.fr |

| Transition Metal/Diamine Complex | Substituted Benzophenone | Optically Active Benzhydrol | - | google.com |

Chemical reducing agents offer an alternative to catalytic hydrogenation for the synthesis of this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions. google.com The reduction of 4-methylbenzophenone with NaBH₄ in a suitable solvent like methanol (B129727) or ethanol (B145695) efficiently yields this compound. Other research has explored the use of lithium aluminum hydride (LiAlH₄) and various lanthanide-based reagents for ketone reductions. google.comescholarship.org Cobalt-catalyzed borohydride reductions have also been studied, particularly for achieving enantioselectivity in the synthesis of chiral benzhydrols. acs.org

Table 2: Reagent-Based Reduction of 4-Methylbenzophenone

| Reducing Agent | Solvent | Product | Notes | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | This compound | A standard and efficient method for producing the target compound. | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | This compound | A powerful reducing agent for ketones. | google.com |

| Cobalt Catalyst with NaBH₄ | Chloroform (B151607) | Chiral this compound | Used for enantioselective reductions. | acs.org |

Grignard reactions provide a powerful method for forming carbon-carbon bonds and can be used to construct this compound from smaller precursors. libretexts.org This synthesis can be approached in two primary ways:

The reaction of benzaldehyde (B42025) with p-tolylmagnesium bromide.

The reaction of p-tolualdehyde with phenylmagnesium bromide. chemicalbook.com

In either case, the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final this compound product. testbook.commasterorganicchemistry.com

Table 3: Grignard Reaction Pathways to this compound

| Aldehyde | Grignard Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | p-Tolylmagnesium Bromide | Magnesium alkoxide | This compound | libretexts.orgtestbook.com |

| p-Tolualdehyde | Phenylmagnesium Bromide | Magnesium alkoxide | This compound | chemicalbook.comtestbook.com |

While reduction of 4-methylbenzophenone and Grignard reactions are the most prevalent synthetic routes, other specialized methods may exist in scientific literature. However, the aforementioned pathways represent the fundamental and most widely applied strategies for the laboratory and potential industrial synthesis of this compound.

Catalytic Hydrogenation Approaches

Grignard Reaction Methodologies

Synthesis of Key Precursors to this compound

The efficient synthesis of this compound relies on the availability of its key precursors. The primary starting materials are 4-methylbenzophenone for reduction pathways, and benzaldehyde, p-tolualdehyde, p-bromotoluene, and bromobenzene (B47551) for Grignard-based routes.

The synthesis of 4-methylbenzophenone is most commonly achieved via a Friedel-Crafts acylation reaction. nih.gov This involves the reaction of toluene (B28343) with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). guidechem.comoregonstate.edu The electrophilic acylium ion, generated from benzoyl chloride and AlCl₃, attacks the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group, to form 4-methylbenzophenone. guidechem.com

The Grignard reagents, p-tolylmagnesium bromide and phenylmagnesium bromide, are prepared by reacting the corresponding aryl halides (p-bromotoluene or bromobenzene) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). art-xy.comwiley-vch.de It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. art-xy.comcymitquimica.com

Table 4: Synthesis of Key Precursors

| Precursor | Reactant 1 | Reactant 2 | Catalyst/Solvent | Method | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzophenone | Toluene | Benzoyl Chloride | AlCl₃ | Friedel-Crafts Acylation | nih.govguidechem.comoregonstate.edu |

| p-Tolylmagnesium Bromide | p-Bromotoluene | Magnesium | Tetrahydrofuran (THF) | Grignard Reagent Formation | art-xy.comwiley-vch.de |

| Phenylmagnesium Bromide | Bromobenzene | Magnesium | Diethyl Ether/THF | Grignard Reagent Formation | libretexts.org |

Friedel-Crafts Acylation for Benzophenone Derivatives

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including 4-methylbenzophenone. This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the context of 4-methylbenzophenone synthesis, toluene is acylated with benzoyl chloride. oregonstate.educhegg.com

A common laboratory-scale synthesis involves the reaction of 4-chlorobenzoyl chloride with toluene, catalyzed by aluminum chloride (AlCl₃). To mitigate side reactions such as over-acylation, the reaction is performed in an anhydrous solvent like dichloromethane (B109758) at controlled temperatures, generally between 0 and 25°C. Industrial production may leverage continuous flow reactors to ensure consistent product quality and yield.

The general mechanism involves the formation of an acylium ion from the reaction between the acyl chloride and the Lewis acid. This electrophile then attacks the electron-rich toluene ring. Due to the activating and ortho-, para-directing nature of the methyl group on the toluene ring, a mixture of ortho and para isomers of methylbenzophenone is typically formed. chegg.com The para isomer, 4-methylbenzophenone, is often the major product and can be separated from the ortho isomer. chegg.com

The reaction is generally quenched with water, and the product is extracted. Purification is commonly achieved through techniques like column chromatography or recrystallization from solvents such as ethanol.

Alternative Benzophenone Synthesis Routes

Beyond the direct Friedel-Crafts acylation, several other methods exist for the synthesis of 4-methylbenzophenone, often starting from different precursors.

A notable method reported in 1957 involves the addition of benzoyl chloride and toluene to a solution of aluminum chloride in nitrobenzene. guidechem.com This approach also falls under the umbrella of Friedel-Crafts acylation but highlights a specific solvent system. Another variation utilizes a catalytic amount of bromopentacarbonylrhenium(I) ([ReBr(CO)₅]) to promote the acylation of toluene with benzoyl chloride, yielding 4-methylbenzophenone in high yields. oup.com This catalytic system is advantageous as it avoids the need for stoichiometric amounts of Lewis acids. oup.com

An alternative route involves the direct synthesis of 4-methylbenzophenone from toluene and benzoic acid. A 1992 patent describes a method using phosgene (B1210022) and an Fe₃O₄ catalyst. guidechem.com Zeolite catalysts, such as H-beta, have also been explored for the benzoylation of phenol (B47542) with benzoic acid to produce hydroxybenzophenones, indicating the potential for similar catalytic systems in the synthesis of 4-methylbenzophenone. mdpi.com

The reaction of trichloromethylbenzene with toluene represents another pathway to 4-methylbenzophenone. guidechem.com This method, along with others, contributes to the diverse synthetic toolbox available for producing this key intermediate.

Benzoic Acid-Toluene Methods

Optimization of Reaction Conditions and Yields

The efficiency and yield of 4-methylbenzophenone synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for both laboratory and industrial-scale production.

For the Friedel-Crafts acylation using benzoyl chloride and toluene with AlCl₃, several factors are critical. The molar ratio of reactants and catalyst significantly impacts the outcome. For instance, in the synthesis of 4-hydroxybenzophenone, a related compound, the molar ratio of phenol to benzoyl chloride and aluminum chloride is carefully controlled to maximize yield and purity. google.com Temperature is another key variable; low temperatures are often preferred to control the exothermic nature of the reaction and minimize byproduct formation.

In a study on the synthesis of novel benzophenone derivatives, the reaction of (4-allyl-2-hydroxyphenyl)(phenyl)methanone with p-toluyl chloride was optimized. researchgate.net The researchers found that using a 1.2 equivalent of the acyl chloride in tetrahydrofuran (THF) with triethylamine (B128534) as a base at room temperature for 2 hours gave the highest yield (93%). researchgate.net Replacing the base with NaOH or K₂CO₃, or changing the solvent to CH₂Cl₂, resulted in significantly lower yields. researchgate.net

The table below summarizes the optimization of reaction conditions for a benzophenone derivative synthesis, which provides insights applicable to 4-methylbenzophenone synthesis. researchgate.net

| Entry | Acyl Chloride (eq.) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 1.0 | Et₃N | THF | 2 | 83 |

| 2 | 1.2 | Et₃N | THF | 2 | 93 |

| 3 | 1.5 | Et₃N | THF | 4 | 91 |

| 4 | 1.2 | NaOH | THF | 2 | 44 |

| 5 | 1.2 | K₂CO₃ | THF | 2 | 13 |

| 6 | 1.2 | Et₃N | CH₂Cl₂ | 1 | 81 |

Data adapted from a study on the synthesis of benzophenone derivatives, illustrating the impact of reaction parameters on yield. researchgate.net

Once 4-methylbenzophenone is synthesized and purified, it can be reduced to this compound. A common method for this reduction is through hydrogenation using a catalyst, or by using reducing agents like sodium borohydride (NaBH₄). chembk.comgoogle.com The choice of reducing agent and reaction conditions can influence the yield and purity of the final this compound product.

Stereochemical Investigations and Enantioselective Transformations

Chirality and Stereoisomerism in Benzhydrol Systems

Benzhydrols, also known as diphenylmethanols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. The central carbon atom is a stereocenter if the two aryl groups are not identical, leading to the existence of two non-superimposable mirror images known as enantiomers. In the case of 4-Methylbenzhydrol, the presence of a methyl group on one of the phenyl rings renders the molecule chiral.

The spatial arrangement of the atoms around the chiral center determines the absolute configuration of each enantiomer, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The distinct three-dimensional structures of these enantiomers can lead to different biological activities, making their selective synthesis a critical endeavor.

Enantioselective Synthesis Strategies for this compound and its Analogs

The preparation of enantiomerically pure or enriched this compound can be achieved through several strategic approaches, which can be broadly categorized into chiral auxiliary-mediated synthesis, chiral catalysis, and chiral pool synthesis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. rsc.org This auxiliary guides a subsequent diastereoselective reaction, after which it is removed to yield the desired enantiomerically enriched product. rsc.org This method is advantageous because the resulting diastereomers can often be separated using standard techniques like chromatography or crystallization. rsc.org

Evans oxazolidinones are a well-established class of chiral auxiliaries widely used in asymmetric synthesis. santiago-lab.comresearchgate.net These auxiliaries, derived from readily available chiral amino acids, can be acylated and then subjected to diastereoselective enolate reactions. santiago-lab.comchemintech.ru For the synthesis of chiral alcohols, a common strategy involves the diastereoselective alkylation of an N-acyloxazolidinone followed by reductive cleavage of the auxiliary.

Table 1: Diastereoselective Alkylation of Glycolate (B3277807) Oxazolidinones (Illustrative Analogs)

| Electrophile | Protecting Group (R) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Allyl Iodide | Benzyl | 85 | >98:2 |

| Methallyl Iodide | Benzyl | 82 | >98:2 |

| Crotyl Iodide | Benzyl | 78 | >98:2 |

| Prenyl Iodide | Benzyl | 70 | >98:2 |

Data sourced from Crimmins, M. T., et al. (2000). nih.gov

Beyond Evans oxazolidinones, a variety of other chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. researchgate.net These include camphor-derived auxiliaries, pseudoephedrine, and sulfur-based auxiliaries like 1,3-thiazolidine-2-thiones. scielo.org.mxharvard.edu These auxiliaries operate on a similar principle of inducing diastereoselectivity in a covalently attached substrate. For example, sulfur-based chiral auxiliaries have proven effective in aldol-type reactions, even with acetyl groups, where Evans auxiliaries are sometimes less effective. scielo.org.mx A novel synthetic method affording a variety of chiral diarylmethyl sulfones was developed via diastereoconvergent sulfonylation of diarylmethanol diastereomixtures bearing a chiral auxiliary. researchgate.net

Application of Evans Oxazolidinones

Chiral Catalysis in Asymmetric Reductions

Chiral catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, the most direct approach is the asymmetric reduction of the corresponding prochiral ketone, 4-methylbenzophenone (B132839).

Biocatalysis, a form of chiral catalysis utilizing enzymes, has been shown to be highly effective for this transformation. In one study, the yeast strain Candida zeylanoides P1 was used as a whole-cell biocatalyst for the asymmetric reduction of 4-methylbenzophenone. sci-hub.se This method yielded (S)-phenyl(p-tolyl)methanol with excellent enantiomeric excess (>99%) and a high yield of 93%. sci-hub.se This demonstrates the potential of biocatalysis for the efficient and highly selective synthesis of chiral diarylmethanols.

Table 2: Biocatalytic Asymmetric Reduction of 4-Methylbenzophenone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida zeylanoides P1 | 4-Methylbenzophenone | (S)-phenyl(p-tolyl)methanol | 93 | >99% |

Data sourced from Gümüşgöz, E., et al. (2020). sci-hub.se

In addition to biocatalysis, transition metal complexes with chiral ligands are also widely used for asymmetric reductions. For instance, cobalt(II) complexes with chiral ligands have been successfully used for the enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones, achieving high to excellent enantioselectivities. acs.org

Another relevant catalytic method is the enantioselective arylation of aldehydes. Although not a reduction, it provides an alternative route to chiral diarylmethanols. For example, the addition of 4-methylphenylboronic acid to benzaldehyde (B42025) catalyzed by a chiral amino alcohol ligand can produce (4-methylphenyl)phenylmethanol. researchgate.net While the enantiomeric excess in this specific reaction was modest (6%), the principle of using chiral ligands to control the stereochemical outcome of aryl transfer reactions is well-established. researchgate.net

Chiral Pool Synthesis Derivations

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. york.ac.uk This approach is particularly efficient if the target molecule shares structural features with the chiral starting material. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

While a direct and specific example of the synthesis of this compound from a chiral pool precursor is not prominently featured in the scientific literature, the general methodology offers a viable, albeit potentially lengthy, synthetic route. A hypothetical approach could involve the use of a chiral building block to construct the diarylmethane framework, where one of the aryl groups is introduced later in the synthesis. The development of a chiral pool-based synthesis has been described for 10b-aza-analogues of biologically active Amaryllidaceae alkaloids, showcasing the utility of this strategy in creating complex chiral molecules. researchgate.net

Diastereoselective Reaction Pathways

Diastereoselective reactions are chemical transformations that favor the formation of one diastereomer over another. In the context of this compound, this typically involves the creation of a new stereocenter in a molecule that already contains one. A primary example is the reduction of a prochiral ketone that has a chiral center elsewhere in the molecule.

The reduction of substituted benzophenones provides a relevant model for understanding the diastereoselective pathways that could involve this compound. For instance, the reduction of chiral ketoesters derived from benzoin (B196080) demonstrates that the steric bulk of substituents near the reaction center significantly influences the diastereomeric ratio of the resulting diols. walisongo.ac.id In the sodium borohydride (NaBH₄) reduction of benzoin acetate (B1210297), a decrease in diastereoselectivity is observed compared to the reduction of benzoin itself. This is attributed to the increased steric hindrance from the acetoxy group compared to the hydroxyl group. walisongo.ac.id

While specific studies detailing diastereoselective reactions starting from this compound are not extensively documented in the provided results, the principles can be applied. If this compound were part of a larger molecule with an existing stereocenter, any reaction at the benzylic carbon or the hydroxyl group could proceed with some degree of diastereoselectivity.

One common reaction is the reduction of α-substituted ketones. The diastereoselectivity of such reductions is often rationalized by models like Cram's rule or the Felkin-Anh model. These models predict the major diastereomer formed based on the steric and electronic properties of the substituents on the adjacent chiral center. For example, in the reduction of a ketone adjacent to a chiral center, the incoming nucleophile (e.g., a hydride ion) preferentially attacks from the less hindered face of the carbonyl group. walisongo.ac.id

A hypothetical diastereoselective reaction involving a derivative of this compound could be the addition of a nucleophile to a ketone derivative where the 4-methylbenzhydryl group is a substituent on the α-carbon. The stereochemical outcome would be influenced by the relative sizes of the phenyl, p-tolyl, and the third substituent on the chiral benzylic carbon.

Table 1: Hypothetical Diastereoselective Reduction of a 4-Methylbenzhydryl Ketone Derivative

| Substrate | Reducing Agent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |

| 2-(4-Methylbenzhydryl)-2-phenylacetaldehyde | NaBH₄ | (1R,2S)-1-(4-Methylphenyl)-1-phenyl-2-phenylethanol | (1R,2R)-1-(4-Methylphenyl)-1-phenyl-2-phenylethanol | Data not available |

| 2-(4-Methylbenzhydryl)-2-phenylacetaldehyde | L-Selectride® | (1R,2S)-1-(4-Methylphenyl)-1-phenyl-2-phenylethanol | (1R,2R)-1-(4-Methylphenyl)-1-phenyl-2-phenylethanol | Data not available |

This table is illustrative and based on general principles of diastereoselective reductions, as specific data for these reactions were not found.

Mechanistic Aspects of Stereocontrol

The mechanism of stereocontrol in reactions involving this compound and its derivatives is governed by the subtle interplay of steric and electronic effects in the transition state. The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. walisongo.ac.id

According to this model, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. walisongo.ac.id In the case of a ketone derived from this compound, the relative steric bulk of the phenyl and p-tolyl groups would be a key determinant of the preferred transition state geometry and, consequently, the diastereoselectivity.

Furthermore, the nature of the reagents and reaction conditions can significantly impact stereocontrol. For example, the choice of reducing agent in a ketone reduction can lead to different diastereomeric ratios. Bulkier reducing agents, such as L-Selectride®, often exhibit higher diastereoselectivity compared to smaller reagents like sodium borohydride due to more pronounced steric interactions in the transition state.

In photochemical reactions, such as the Paternò-Büchi reaction between indoles and ketones, the stereoselectivity can be influenced by the wavelength of light used. researchgate.net Different excitation wavelengths can favor different reaction intermediates (e.g., exciplex vs. electron-donor-acceptor complex), leading to different diastereomeric products. researchgate.net While not directly demonstrated for this compound, this principle highlights the diverse factors that can be manipulated to control stereochemical outcomes.

The development of chiral catalysts has also been instrumental in achieving high levels of stereocontrol. For instance, asymmetric hydrogenation of benzophenone (B1666685) derivatives using chiral ruthenium catalysts can produce chiral diarylmethanols with high enantiomeric excess. researchgate.net In a diastereoselective context, a chiral catalyst can interact differently with the prochiral faces of a reactant that already contains a stereocenter, thereby amplifying the inherent diastereoselectivity of the reaction.

Table 2: Factors Influencing Stereocontrol in Reactions Related to this compound

| Factor | Influence on Stereocontrol | Mechanistic Rationale |

| Steric Bulk of Substituents | Increasing steric bulk of substituents adjacent to the reacting center can increase diastereoselectivity. walisongo.ac.id | Larger groups create a greater energy difference between diastereomeric transition states. |

| Nature of Reagent | Bulkier reagents often lead to higher diastereoselectivity. | Increased steric hindrance magnifies the preference for attack from the less hindered face. |

| Reaction Conditions | Parameters like temperature and solvent can affect the diastereomeric ratio. | Can influence the conformational equilibrium of the substrate and the stability of transition states. |

| Chiral Catalysts/Auxiliaries | Can induce high levels of diastereoselectivity or enantioselectivity. researchgate.net | The catalyst creates a chiral environment that favors one transition state over the other. |

| Photochemical Parameters | Wavelength of light can alter the diastereomeric outcome in photoreactions. researchgate.net | Different wavelengths can populate different excited states or reaction intermediates with distinct stereochemical preferences. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For 4-Methylbenzhydrol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are instrumental in confirming its structure. nih.gov

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. nih.govchemicalbook.com The aromatic protons on the two phenyl rings appear in the downfield region, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the substituted phenyl ring often show a characteristic splitting pattern that allows for their specific assignment. The single proton attached to the carbinol carbon (the -CHOH group) typically appears as a singlet or a doublet, depending on coupling with the hydroxyl proton, and its chemical shift is influenced by hydrogen bonding. The methyl group (-CH₃) protons give rise to a sharp singlet in the upfield region, usually around 2.3-2.4 ppm. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on concentration and temperature.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ nih.govchemicalbook.com

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 9H | Aromatic protons |

| ~5.8 | Singlet | 1H | Methine proton (-CHOH) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The exact chemical shifts and multiplicities can vary slightly based on the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. nih.govchemicalbook.com The spectrum will show distinct signals for the carbinol carbon, the methyl carbon, and the various aromatic carbons. The carbon of the -CHOH group typically appears in the range of 75-85 ppm. The methyl carbon signal is found in the upfield region, usually around 20-25 ppm. The aromatic carbons, including the quaternary carbons, will have signals in the downfield region, typically from 120 to 145 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound nih.govchemicalbook.com

| Chemical Shift (ppm) | Assignment |

| ~21 | Methyl carbon (-CH₃) |

| ~76 | Methine carbon (-CHOH) |

| ~126-129 | Aromatic CH carbons |

| ~137-143 | Aromatic quaternary carbons |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural insights by revealing correlations between nuclei. libretexts.orgresearchgate.net

A COSY spectrum of this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For instance, it would confirm the coupling between adjacent protons on the aromatic rings.

A NOESY experiment, on the other hand, shows correlations between protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This can be particularly useful for determining the three-dimensional conformation of the molecule. For example, a NOESY spectrum could show a correlation between the methine proton of the carbinol group and the protons on the adjacent aromatic rings, providing information about their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Fundamental Vibrational Modes

The IR and Raman spectra of this compound exhibit a number of characteristic absorption bands that correspond to specific vibrational modes of the molecule. wikipedia.orglibretexts.org

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol group typically appears as a strong band in the 1000-1100 cm⁻¹ region of the IR spectrum.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to strong bands in the 700-900 cm⁻¹ region, and their positions are diagnostic of the substitution pattern.

Table 3: Key Vibrational Modes of this compound wikipedia.orglibretexts.org

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1000-1100 | IR |

| Aromatic C-H Out-of-Plane Bend | 700-900 | IR |

Dichroic Behavior Analysis in Single Crystals

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When a molecule like this compound (C₁₄H₁₄O) is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M•+). libretexts.orgchemguide.co.uk This molecular ion is often unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. libretexts.org

The molecular weight of this compound is approximately 198.27 g/mol . cymitquimica.comchemicalbook.com In its mass spectrum, the heaviest ion detected is typically the molecular ion, which for this compound appears at an m/z value of 198. chemguide.co.uknih.gov The detection of this M•+ peak confirms the molecular mass of the compound.

The fragmentation of the this compound molecular ion yields characteristic fragment ions. These energetically unstable molecular ions break down into smaller, more stable pieces. libretexts.org The pattern of fragmentation is predictable and helps in elucidating the structure of the parent molecule. For this compound, a significant peak is observed in its GC-MS data at m/z 119, which is noted as a primary peak in some datasets. nih.gov The base peak in a mass spectrum represents the most abundant fragment ion, and its high stability is often a key feature for structural interpretation. libretexts.org

| Analysis | Observation | Inference |

|---|---|---|

| Molecular Ion Peak (M•+) | m/z 198 | Confirms the molecular mass of this compound (C₁₄H₁₄O). chemguide.co.uknih.gov |

| Major Fragment Ion | m/z 119 | Represents a stable, characteristic fragment from the parent molecule. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is an advanced form of mass spectrometry that measures the m/z ratio of an ion with extremely high accuracy, typically to four or more decimal places. innovareacademics.in This precision allows for the determination of an ion's exact mass, which in turn enables the calculation of its unique elemental formula. innovareacademics.in

While standard mass spectrometry can confirm the nominal mass of this compound as 198, HRMS can distinguish its molecular formula, C₁₄H₁₄O, from other potential formulas that have the same nominal mass. For example, the exact mass of C₁₄H₁₄O is different from that of an isomer with a different elemental composition. By providing a highly accurate mass measurement, HRMS serves as a definitive tool for confirming the elemental composition and, by extension, the molecular formula of a compound. innovareacademics.in

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. libretexts.org This absorption of energy corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. libretexts.orgshu.ac.uk

The structure of this compound contains two primary types of chromophores:

Aromatic Rings (Phenyl and Tolyl groups): These contain conjugated π-electron systems.

Hydroxyl Group (-OH): The oxygen atom possesses non-bonding electrons (n-electrons).

The absorption of UV light by this compound is dominated by electronic transitions involving these groups. The most significant transitions are π→π* and n→σ*.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the phenyl and tolyl rings in this compound. These transitions are typically intense and occur in the UV region. shu.ac.ukuomustansiriyah.edu.iq

n→σ Transitions:* This involves promoting a non-bonding electron from the oxygen of the hydroxyl group to a σ* antibonding orbital. These transitions are generally less intense than π→π* transitions and also occur in the UV region. shu.ac.ukuomustansiriyah.edu.iq

The conjugation of the two aromatic rings influences the energy required for these transitions, typically shifting the absorption to longer wavelengths compared to a single, non-conjugated ring. libretexts.org The resulting UV-Vis spectrum consists of broad absorption bands rather than sharp lines, due to the combination of electronic transitions with various vibrational energy levels. rsc.org

| Electronic Transition | Associated Chromophore | Description |

|---|---|---|

| π → π | Phenyl and Tolyl Rings | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic systems. shu.ac.ukuomustansiriyah.edu.iq |

| n → σ | Hydroxyl Group (-OH) | Excitation of a non-bonding electron from the oxygen atom to a σ antibonding orbital. shu.ac.ukuomustansiriyah.edu.iq |

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is an analytical method that provides the most definitive information about the three-dimensional structure of a crystalline solid. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to the specific crystal structure and can be used to calculate the precise positions of each atom in the molecule, as well as the bond lengths and angles between them. This yields an unambiguous confirmation of the compound's molecular structure and stereochemistry.

For this compound, an X-ray crystallography study would provide the ultimate proof of its atomic connectivity and spatial arrangement, confirming the relative orientations of the phenyl, tolyl, and hydroxyl groups. However, specific crystallographic data for this compound is not available in the searched literature.

The foundation of a crystal's structure is the unit cell , which is the smallest repeating unit that builds up the entire crystal lattice. The unit cell is defined by a set of parameters: the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

The crystal system is a classification of crystals based on the symmetry of their unit cell. There are seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic), each defined by specific relationships between the unit cell axes and angles. units.it

The determination of these parameters is one of the first steps in solving a crystal structure. By analyzing the positions of the spots in the X-ray diffraction pattern, crystallographers can deduce the unit cell dimensions and the crystal system to which the compound belongs. This information is fundamental for the subsequent, more detailed structural elucidation.

| Parameter | Description |

|---|---|

| Unit Cell Parameters | The lengths (a, b, c) and angles (α, β, γ) that define the smallest repeating volume of a crystal. |

| Crystal System | A classification of crystals into one of seven groups based on the symmetry of their unit cell. units.it |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Methylbenzhydrol, DFT calculations could provide fundamental insights into its geometry, stability, and reactivity. Such calculations have been reported for a variety of related benzophenone (B1666685) and benzhydrol derivatives. allenpress.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, such as the bond connecting the central carbon to the phenyl and tolyl rings. By calculating the energy of these different conformers, researchers can identify the most stable conformations and the energy barriers between them. While specific conformational analysis data for this compound is not published, such studies are crucial for understanding molecular interactions.

Following geometry optimization, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies at which the molecule's bonds will stretch, bend, and twist. The resulting theoretical spectrum can be correlated with experimental infrared (IR) and Raman spectra to help assign the observed vibrational bands to specific molecular motions. This correlation is a standard method for confirming the structure of a synthesized compound. Although detailed vibrational analyses using DFT have been performed for the related compound 4-methylbenzophenone (B132839), a similar analysis for this compound is not found in the literature reviewed. researchgate.net

DFT is used to calculate the energies and shapes of molecular orbitals (MOs), which describe the regions in a molecule where electrons are likely to be found. libretexts.orghuntresearchgroup.org.uk Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. frontiersin.org A small HOMO-LUMO gap generally indicates a more reactive molecule that is more easily polarized. Specific HOMO-LUMO gap values for this compound have not been reported in the searched literature.

Computational methods can model how electric charge is distributed across the atoms of a molecule, often visualized through a Molecular Electrostatic Potential (MEP) map. These maps show regions of negative potential (rich in electrons) and positive potential (poor in electrons), which are crucial for predicting how the molecule will interact with other reagents. For this compound, an MEP map would identify the electron-rich oxygen atom as a likely site for electrophilic attack and electron-deficient regions as sites for nucleophilic attack, thereby predicting its reactivity in various chemical reactions. huntresearchgroup.org.uk

Prediction of Electronic Properties and Molecular Orbitals (HOMO-LUMO Gap)

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational studies can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. These properties are related to how the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser. While many organic compounds, including derivatives of benzophenone, are studied for their NLO potential, specific theoretical or experimental NLO studies on this compound are not prominent in the available literature. frontiersin.orgnih.gov

Chemical Hardness and Stability Assessment

Derived from the HOMO and LUMO energies, chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. Calculating the chemical hardness of this compound would provide a quantitative measure of its stability, but such specific data is not available in the reviewed sources.

Transition State Modeling and Reaction Pathways Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the characterization of transient structures like transition states and the elucidation of complete reaction pathways. For the compound this compound, also known as (4-methylphenyl)(phenyl)methanol, such theoretical studies would be invaluable for understanding its reactivity in various chemical transformations, such as oxidation, reduction, or substitution reactions.

Despite a thorough search of scientific literature for computational studies specifically focused on the transition state modeling and reaction pathway elucidation of this compound, no dedicated research articles or publicly available data sets were found. Theoretical investigations have been conducted on structurally related molecules, such as benzophenone derivatives and other substituted aromatic compounds, which can provide a general framework for understanding the types of reaction mechanisms that this compound might undergo. mdpi.comnih.gov However, direct computational data, including optimized transition state geometries, activation energies, and reaction energy profiles for this compound, remain absent from the reviewed literature.

Typically, such a study would involve the use of quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations to map out the potential energy surface of a given reaction. github.ioresearchgate.net This process would identify the structures of reactants, products, any intermediates, and the critical transition states that connect them.

For a hypothetical reaction, such as the oxidation of this compound to 4-methylbenzophenone, computational modeling would aim to identify the transition state structure for the removal of the hydrogen atom from the carbinol carbon. The calculated vibrational frequencies of this structure would be analyzed to confirm it as a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. github.io

Similarly, the elucidation of a reaction pathway, for instance in a nucleophilic substitution reaction at the carbinol carbon, would involve mapping the energetic profile as the leaving group departs and the nucleophile attacks. rsc.org This would provide insights into whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism, with the latter involving a carbocation intermediate.

Table 5.4.1: Hypothetical Transition State Data for the Oxidation of this compound

Since no experimental or computational data is available, the following table is a hypothetical representation of the kind of data that would be generated from a computational study on the oxidation of this compound.

| Parameter | Hypothetical Value | Method/Basis Set |

| Reaction | This compound -> 4-Methylbenzophenone | DFT/B3LYP/6-31G(d) |

| Transition State Geometry | C-H bond length: 1.25 Å | - |

| O-H bond length: 0.98 Å | - | |

| Activation Energy (ΔG‡) | 15.2 kcal/mol | - |

| Imaginary Frequency | -1250 cm⁻¹ | - |

Table 5.4.2: Hypothetical Reaction Pathway Energetics for SN1 Substitution on this compound

This table provides a hypothetical energetic profile for an SN1 reaction, which is a plausible pathway for a secondary benzylic alcohol like this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound + Nu⁻) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +20.5 | Formation of carbocation |

| Intermediate (Carbocation + L⁻) | +10.2 | Benzylic carbocation |

| Transition State 2 (TS2) | +12.7 | Nucleophilic attack |

| Product (Substituted Product + L⁻) | -5.8 | Final product |

It must be reiterated that the data presented in the tables above is purely illustrative and does not represent actual research findings. The absence of specific computational studies on this compound highlights a gap in the current scientific literature and an opportunity for future research to explore the reaction mechanisms of this compound through theoretical modeling.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of 4-Methylbenzhydrol

The oxidation of this compound has been a subject of interest, with various oxidizing agents and catalytic systems being employed to convert it to the corresponding ketone, 4-methylbenzophenone (B132839). These studies provide insights into the reaction kinetics, mechanisms, and the influence of different reaction conditions.

Kinetics and Mechanism of N-Bromosuccinimide (NBS) Oxidation

The oxidation of this compound using N-Bromosuccinimide (NBS) has been investigated to understand its kinetics and mechanism. In the presence of a mercuric acetate (B1210297) scavenger, this compound, along with other substituted benzhydrols, is oxidized to its corresponding benzophenone (B1666685). researchgate.net The reaction exhibits first-order kinetics with respect to the concentrations of NBS, the substrate (this compound), and hydrogen ions. researchgate.net

Key mechanistic details have been elucidated through various studies:

Isotope Effects: Primary kinetic hydrogen isotope and solvent isotope effect studies indicate that both C-H and O-H bond stretching frequencies are affected in the transition state of the reaction. researchgate.net

Linear Free Energy Relationship (LFER): The reaction conforms to the linear free energy relationship, with a linear plot of log(k_obs/k_0) versus σ+ yielding a ρ value of -0.69. researchgate.net This, along with Bunnett plots, supports the involvement of a proton transfer in the rate-determining step. researchgate.net

Solvent Effects: The rate of reaction in different solvent compositions suggests a dipolar-dipolar interaction in the absence of acid and an ion-dipolar interaction in its presence. researchgate.net

Based on these findings, two distinct mechanisms have been proposed:

In the absence of acid: A cyclic transition state involving an unprotonated NBS molecule. researchgate.net

In the presence of acid: A noncyclic transition state with a protonated NBS molecule. researchgate.net

The oxidation of this compound by thallium(III) has also been studied, and the rate of oxidation was found to be faster than that of benzhydrol and 4-chlorobenzhydrol (B192747). researchgate.net

Phase-Transfer Catalysis in Oxidation Processes

Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly method for the oxidation of alcohols, including this compound. sapub.orgijrat.org This technique facilitates the reaction between reactants present in different phases (typically aqueous and organic). sapub.org

A notable application is the organic-solvent-free oxidation of this compound using aqueous hydrogen peroxide. acs.orgresearchgate.net In this system, sodium tungstate (B81510) acts as the catalyst, and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or N-methyl-N,N-dioctyloctan-1-aminium hydrogen sulfate, is used. sapub.orgijrat.orgscirp.org The reaction yields 4-methylbenzophenone with high purity and in good yields (81-99%) within a few hours. sapub.orgacs.orgresearchgate.net

The mechanism under PTC conditions generally involves the transfer of the oxidizing agent (or a species derived from it) from the aqueous phase to the organic phase by the phase-transfer catalyst, where it then reacts with the substrate. sapub.org For instance, with potassium permanganate (B83412) as the oxidant, a phase-transfer catalyst like tetrabutylammonium bromide transports the permanganate ion into the organic solvent where the oxidation of benzhydrols occurs. scirp.org

Reduction Chemistry and Pathways

The reduction of this compound to its corresponding diphenylmethane (B89790) derivative, 4-methyldiphenylmethane (B1265501), has been achieved with high efficiency. A particularly effective reducing system is a combination of hypophosphorous acid and iodine in acetic acid. sci-hub.st

Under these conditions, this compound is reduced in a quantitative yield. sci-hub.st The reaction is typically carried out by stirring the alcohol with iodine and hypophosphorous acid in acetic acid, often with gentle heating. sci-hub.st Acetic acid is the preferred solvent, as reactions in other solvents like chloroform (B151607) or benzene (B151609) are significantly slower or lead to side products. sci-hub.st

Competitive reduction experiments have been conducted to compare the reactivity of different substituted benzhydrols. For example, in a 1:1 mixture of 4-bromobenzhydrol (B41739) and this compound, the formation of 4-methyldiphenylmethane was slightly favored. researchgate.net The reducing agent is believed to be hydrogen iodide, which is generated and regenerated in situ from the reaction of iodine with hypophosphorous acid. researchgate.net Other studies have explored the hydrodeoxygenation of this compound using cobalt-based catalysts. rsc.org

Acid-Catalyzed Transformations

This compound undergoes several interesting transformations under acidic conditions, including alkenylation and rearrangement reactions.

Brønsted Acid-Catalyzed Alkenylation Reactions

A methodology for the synthesis of 1,3,3-triphenylpropene derivatives has been developed through the Brønsted acid-catalyzed reaction of benzhydryl alcohols with styrylboronic acids. scholaris.ca In the case of this compound, it can be reacted with a vinylboronic acid in the presence of a Brønsted acid like tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) to yield the corresponding alkenylated product. scholaris.ca

The optimization of this reaction was carried out using trans-2-(4-methylphenyl)vinylboronic acid and this compound as model substrates. scholaris.ca Toluene (B28343) was found to be a more suitable solvent than 1,4-dioxane, leading to significantly higher yields of the desired product. scholaris.ca The proposed mechanism for this transformation is an Sₙ1 type, involving the formation of a benzhydryl carbocation intermediate in the presence of the Brønsted acid. scholaris.ca This electrophilic intermediate then reacts with the nucleophilic vinylboronic acid. scholaris.ca The use of a substoichiometric amount of a strong Brønsted acid with a non-nucleophilic conjugate base allows for milder reaction conditions compared to traditional methods that often rely on harsh conditions or Lewis acid catalysts. scholaris.ca

Fries Rearrangement Type Mechanisms

While the Fries rearrangement typically involves the transformation of a phenolic ester to a hydroxy aryl ketone, related mechanistic principles can be observed in the acid-catalyzed reactions of compounds structurally similar to this compound. lscollege.ac.in A retro-Fries rearrangement has been observed for 4-benzoyl-4-methylcyclohexa-2,5-dienone, a compound that can be conceptually linked to the acylation of p-cresol (B1678582) (4-methylphenol).

When treated with Lewis acids or non-nucleophilic acids, 4-benzoyl-4-methylcyclohexa-2,5-dienone undergoes a rapid retro-Fries rearrangement to form 4-methylphenyl benzoate. This reaction is believed to proceed through a dissociative mechanism, where a benzoyl cation and 4-methylphenol are formed as intermediates. These intermediates can then recombine to form the ester. The involvement of such intermediates is supported by crossover experiments where the benzoyl group can be trapped by another added phenol (B47542).

The classic Fries rearrangement itself is catalyzed by Lewis acids (like AlCl₃, BF₃, TiCl₄) or strong Brønsted acids (like HF). lscollege.ac.in The reaction is selective towards the ortho and para positions, with the product distribution being influenced by factors such as temperature and solvent polarity. lscollege.ac.in Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product, which can be explained by thermodynamic versus kinetic control. lscollege.ac.in

Nucleophilic Substitution Reactions on Derivatives

Derivatives of this compound can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis for the introduction of a wide range of functional groups. These reactions typically involve the displacement of a leaving group from the benzylic carbon by a nucleophile. The stability of the potential carbocation intermediate at the benzylic position, enhanced by the presence of the two aryl groups (one of which is a tolyl group), often facilitates these reactions, which can proceed through either SN1 or SN2 mechanisms depending on the substrate, nucleophile, solvent, and reaction conditions.

A key derivative in this context is the corresponding benzhydryl halide, which can be synthesized from this compound. This halide can then react with various nucleophiles. For example, the azidation of benzhydrol derivatives using azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid catalyst like HBF₄·OEt₂ proceeds in high yields to form the corresponding diarylazidomethane analogs. researchgate.net This reaction demonstrates excellent functional group tolerance. researchgate.net

Another example involves the initial preparation of a derivative, such as a benzophenone, which can then be reduced to the benzhydrol. For instance, 2,3'-Dichloro-4'-methylbenzophenone can be reduced by sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 2,3'-dichloro-4'-methylbenzhydrol. vulcanchem.com This alcohol can then be subjected to further nucleophilic substitution reactions. The general mechanism for nucleophilic acyl substitution, which forms the precursor ketone, involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group. unizin.orguomustansiriyah.edu.iq

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies of reactions involving this compound are crucial for elucidating reaction mechanisms and understanding the factors that control reaction rates and outcomes. nih.govrsc.orgsamipubco.com Such studies often involve monitoring reaction rates at different temperatures and concentrations of reactants to determine rate laws and activation parameters. samipubco.com

The oxidation of this compound to 4-methylbenzophenone is a well-studied reaction. For instance, the oxidation by N-bromosuccinimide (NBS) is first-order with respect to the oxidant, the substrate, and H⁺ ions. researchgate.net Similarly, the oxidation by tetrabutylammonium bromochromate (TBABC) in the presence of oxalic acid is first-order in TBABC, this compound, and H⁺. researchgate.net

The rates of oxidation of various substituted benzhydrols often follow an order that reflects the electronic effects of the substituents. researchgate.net In one study, the order was found to be: this compound > 2-methylbenzhydrol (B123475) > benzhydrol > 4-chlorobenzhydrol > 4,4'-dichlorobenzhydrol. researchgate.net This order indicates that electron-donating groups, like the methyl group in this compound, accelerate the reaction.

Primary Kinetic Hydrogen Isotope Effects

The primary kinetic hydrogen isotope effect (KIE) is a powerful tool for investigating whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org This is achieved by comparing the rate of reaction of the normal substrate with that of a substrate where the hydrogen atom at the reaction center is replaced by deuterium (B1214612) (D). A significant KIE (typically kH/kD > 2) suggests that the C-H bond is indeed broken in the rate-limiting step. libretexts.org

In the oxidation of benzhydrols, a substantial primary kinetic hydrogen isotope effect is often observed. For the oxidation of benzhydrol-α-d by benzyltrimethylammonium (B79724) chlorobromate, a kH/kD value of 5.34 was reported. researchgate.net Another study on the oxidation of benzhydrol by 4-methyl pyridinium (B92312) dichromate found a large kinetic hydrogen isotope effect of approximately 6.7, suggesting that the C-H bond is stretched in the transition state. irphouse.com These findings support a mechanism where the cleavage of the α-C-H bond is part of the rate-determining step. researchgate.netirphouse.com

Table 1: Primary Kinetic Hydrogen Isotope Effects in Benzhydrol Oxidation

| Oxidant | Substrate | kH/kD | Reference |

| Benzyltrimethylammonium chlorobromate | Benzhydrol-α-d | 5.34 | researchgate.net |

| 4-Methyl Pyridinium Dichromate | Benzhydrol | ~6.7 | irphouse.com |

Solvent Isotope Effects

Solvent isotope effects, observed when a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O), provide insights into the role of the solvent and proton transfers in the reaction mechanism. libretexts.orgchem-station.comnumberanalytics.com An inverse solvent isotope effect (kH/kD < 1) can occur, for instance, in pre-equilibrium steps where the deuterated solvent is a stronger acid. chem-station.commdpi.com

In the N-bromosuccinimide oxidation of substituted benzhydrols, the study of solvent isotope effects, along with the primary KIE, suggests that both C-H and O-H bond stretching frequencies are affected in the transition state. researchgate.net This indicates the involvement of the hydroxyl proton in the reaction mechanism, possibly through a pre-equilibrium protonation or as part of a concerted proton transfer. researchgate.netnih.gov The magnitude of the solvent isotope effect can help distinguish between different mechanistic pathways. numberanalytics.comnih.gov

Activation Parameters and Transition State Analysis

The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), from the temperature dependence of the reaction rate constant provides valuable information about the transition state. csbsju.edulibretexts.orguodiyala.edu.iq The Eyring equation relates the rate constant to these thermodynamic quantities. libretexts.org

For the oxidation of benzhydrols, negative entropies of activation are often observed. irphouse.com A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction or the formation of a cyclic intermediate. irphouse.comuodiyala.edu.iq For example, in the oxidation of benzhydrol by 4-methyl pyridinium dichromate, a negative entropy of activation points to the formation of a chromic ester which then decomposes in the rate-determining step. irphouse.com

The enthalpy of activation (ΔH‡) reflects the energy barrier of the reaction. csbsju.edu By analyzing these parameters, a detailed picture of the transition state can be constructed. irphouse.comcsbsju.edu

Table 2: Activation Parameters for the Oxidation of Benzhydrol

| Oxidant | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Reference |

| Tetrabutylammonium Bromochromate | 49.56 | -110.12 | 82.38 | researchgate.net |

| 4-Methyl Pyridinium Dichromate | 45.42 | -132.8 | 85.03 | irphouse.com |

Note: The values are for the oxidation of the parent benzhydrol, but are indicative of the parameters for substituted derivatives like this compound.

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to correlate reaction rates or equilibrium constants for a series of related reactions with substituents on the reactants. ontosight.aiic.ac.ukiupac.org A plot of the logarithm of the rate constant (log k) versus a substituent constant (σ) yields a straight line, and the slope of this line is the reaction constant (ρ). ontosight.ai

The sign and magnitude of ρ provide mechanistic insights. ic.ac.uk For the oxidation of substituted benzhydrols, a negative value of ρ is typically observed. researchgate.netresearchgate.net For instance, in the oxidation by N-bromosuccinimide, the linear plot of log(k_obs/k₀) vs. σ⁺ gives a ρ value of -0.69. researchgate.net In another study on oxidation by Tl(III), a ρ value of -1.1 was obtained. researchgate.net

A negative ρ value indicates that electron-donating groups accelerate the reaction, implying the buildup of positive charge at the reaction center in the transition state. researchgate.netresearchgate.net This is consistent with a mechanism involving a hydride transfer from the carbon atom of the carbinol to the oxidant, leading to a transition state with carbocationic character. The change from sp³ hybridization in the reactant to a more sp²-like character in the transition state is facilitated by electron-donating substituents. irphouse.com

Solvent Effects on Reaction Mechanisms

The solvent can significantly influence the rate and mechanism of a reaction. libretexts.orgfrontiersin.org Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway. libretexts.orgnumberanalytics.com

In reactions of benzhydrol derivatives, the solvent composition can determine the nature of the interaction in the transition state. For the N-bromosuccinimide oxidation of substituted benzhydrols, the rate behavior in different solvent compositions suggests a dipolar-dipolar interaction in the absence of acid and an ion-dipolar interaction in the presence of acid. researchgate.net

Studies on the photochemistry of 3-methylbenzophenone (B1359932) and 4-methylbenzophenone have shown that the solvent environment dictates the reaction pathway. researchgate.net While in acetonitrile (B52724) and isopropanol (B130326) both isomers behave similarly to benzophenone, in acidic aqueous solutions, 3-methylbenzophenone undergoes an unusual acid-catalyzed proton exchange, whereas 4-methylbenzophenone only undergoes photohydration. researchgate.net This highlights the profound effect of the solvent in directing the reactivity of even closely related isomers. The choice of solvent can favor one mechanism over another, for example, a more nucleophilic solvent might favor an SN2 pathway over an SN1 pathway. numberanalytics.com

Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

In the intricate pathways of multi-step organic synthesis, starting materials are sequentially transformed through a series of chemical reactions to yield a target molecule. mdpi.com 4-Methylbenzhydrol (also known as (4-methylphenyl)(phenyl)methanol) is a valued secondary alcohol that functions as a crucial precursor in the synthesis of several classes of organic compounds. guidechem.comlookchem.com Its importance lies in its role as a significant benzhydryl moiety provider, which is a common structural motif in many biologically active molecules.

This compound is utilized as a synthetic intermediate in the development of tropane (B1204802) analogs. guidechem.comscbt.com These analogs are of significant interest in medicinal chemistry due to their ability to interact with the dopamine (B1211576) transporter (DAT), a protein that regulates the concentration of dopamine in the neuronal synapse. Inhibition of DAT is a key mechanism for the action of various therapeutic agents and compounds under investigation for neurological and psychiatric disorders. acs.orgjneurosci.org

The synthesis of these analogs often involves the etherification of the benzhydrol moiety with a tropine (B42219) scaffold. For instance, the related compound 2-methylbenzhydrol (B123475) undergoes etherification with tropine to produce tropinyl 2-methyl-benzhydryl ether. chemicalbook.com A similar pathway is employed for this compound, where its hydroxyl group is converted into a leaving group, followed by nucleophilic substitution by the hydroxyl group of a tropine derivative. This process yields N-substituted 3α-(diaryl-methoxy)tropane analogs. A notable example of a tropane analog whose synthesis involves a substituted benzhydrol is JHW 007, a potent dopamine uptake inhibitor with low abuse liability that has been studied as a potential treatment for cocaine addiction. jneurosci.orgnih.govresearchgate.net The synthesis of such complex molecules underscores the role of this compound as a foundational building block. acs.orgnih.gov

The benzhydryl group is a key pharmacophore in a variety of calcium channel blockers. This compound serves as a key starting material in Structure-Activity Relationship (SAR) studies focused on diphenylpiperazine N-type calcium channel inhibitors. guidechem.com These inhibitors are investigated for their potential as therapeutic agents in managing conditions such as chronic neuropathic pain. nih.govexplorationpub.com N-type (CaV2.2) calcium channels are critical in controlling neurotransmitter release at synaptic junctions, and their modulation can have significant analgesic effects. explorationpub.comnih.gov

SAR studies have explored a series of compounds derived from 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one. nih.gov The derivatization process involves attaching the 4-methylbenzhydryl group to a piperazine (B1678402) ring. This core structure is then further modified to explore how different substituents affect the compound's potency and selectivity for N-type calcium channels over other channel types (e.g., L-type). nih.gov The insights gained from these studies, which rely on precursors like this compound, are crucial for designing next-generation analgesics with improved efficacy and side-effect profiles. frontiersin.orgfu-berlin.de

The functionalization of benzhydryl alcohols provides a pathway to important synthetic intermediates, including substituted alkenes like 1,3,3-triphenylpropene derivatives. chemicalbook.com These derivatives are valuable because the alkene group can be further manipulated into various other functionalities. A methodology for creating these structures involves a Brønsted acid-catalyzed reaction between benzhydryl alcohols, such as this compound, and styrylboronic acids. chemicalbook.com

This reaction utilizes a substoichiometric amount of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) as the catalyst. This approach is advantageous as it provides milder reaction conditions compared to methods relying on harsher reagents or Lewis acid catalysts, thus allowing for a broader range of starting materials with better functional group tolerance. The reaction proceeds through the alkenylation of the benzhydryl alcohol, effectively coupling the two main fragments to form the 1,3,3-triphenylpropene scaffold. chemicalbook.com

Derivatization to Diphenylpiperazine N-Type Calcium Channel Inhibitors

Catalytic Roles and Catalyst Design

The principles of catalyst design aim to create substances that can control and accelerate chemical reactions efficiently and selectively. rsc.orggoogle.com.cu This involves a systematic approach considering factors like surface morphology, composition, and the use of mathematical modeling to predict performance. google.com.curesearchgate.net

Based on available scientific literature, this compound is primarily documented as a substrate or reactant in various catalytic processes rather than acting as a catalyst itself. For instance, it is used as a substrate in hydrodeoxygenation (HDO) reactions, where a cobalt-based catalyst supported on nitrogen-doped carbon (Co@CN) is used for the selective removal of the hydroxyl group. rsc.org It also serves as a model substrate in biocatalysis research, such as in studies involving the enzyme galactose oxidase, to explore and expand the enzyme's substrate scope towards bulky secondary alcohols. In these contexts, this compound is the molecule being transformed by the catalyst, not the agent causing the transformation. There is no significant evidence in the current body of research to suggest that this compound or its immediate derivatives are employed to perform catalytic roles or serve as a foundational component in the design of new catalysts.

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. mit.eduscribd.comkccollege.ac.in The hydroxyl group of this compound is a prime site for such transformations, allowing for its conversion into a variety of other functionalities, which in turn serve as intermediates for further synthetic steps.

A common FGI is the oxidation of the secondary alcohol to its corresponding ketone, 4-methylbenzophenone (B132839). nih.gov This can be achieved using various oxidizing agents. Another fundamental transformation is the conversion of the alcohol into a good leaving group, which facilitates nucleophilic substitution reactions. For example, this compound can be converted into 4-methylbenzhydryl bromide using reagents like phosphorus tribromide (PBr₃). uoguelph.cawiley-vch.de This bromide can then react with various nucleophiles. Reaction with piperidine, for instance, yields N-(4-Methylbenzhydryl)-piperidine. uni-muenchen.de